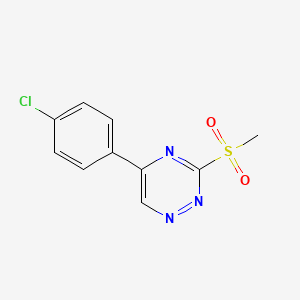
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the triazine ring
Méthodes De Préparation
The synthesis of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine typically involves the reaction of 4-chlorophenylhydrazine with methanesulfonyl chloride, followed by cyclization with cyanogen bromide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine can be compared with other similar compounds, such as:
4-Chlorophenylmethanesulfonyl chloride: This compound shares the 4-chlorophenyl and methanesulfonyl groups but lacks the triazine ring.
Bis(4-chlorophenyl) sulfone: It contains two 4-chlorophenyl groups and a sulfone group but differs in its overall structure
Propriétés
Numéro CAS |
105783-78-6 |
|---|---|
Formule moléculaire |
C10H8ClN3O2S |
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clé InChI |
VUHOFYWUCQMFSA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
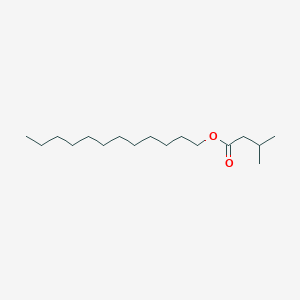
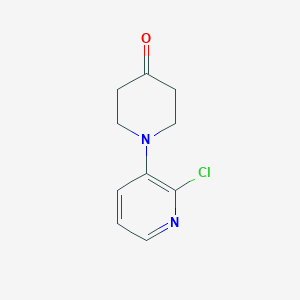
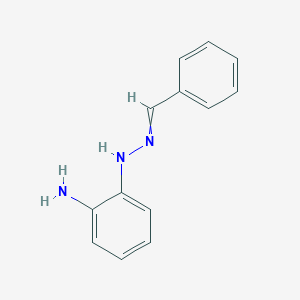
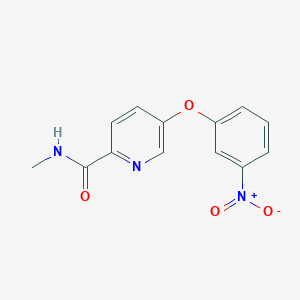

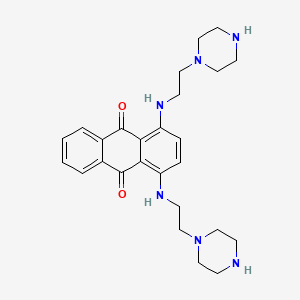
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
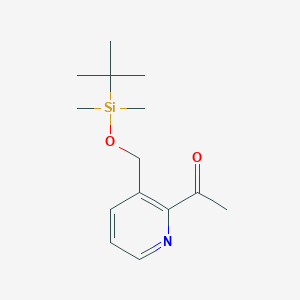
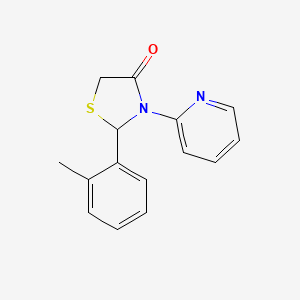
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

